Methyl dihydroabietate
Description
Classification and Structural Context within Diterpenoid Chemistry
Methyl dihydroabietate belongs to the abietane (B96969) class of diterpenes. ontosight.ai Diterpenoids are a large and diverse group of natural products derived from four isoprene (B109036) units, resulting in a C20 skeleton. The abietane skeleton is a tricyclic system that forms the core of many resin acids.
The chemical structure of this compound features a decahydrophenanthrene core with specific stereochemistry. Its systematic IUPAC name is methyl (1R,4aR,4bS,8aS,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,8a,9,10,10a-decahydrophenanthrene-1-carboxylate. evitachem.comnih.gov The presence of the methyl ester functional group is a key feature, influencing its chemical reactivity and physical properties. evitachem.com
Table 1: Chemical Identifiers of this compound
| Identifier | Value |
|---|---|
| IUPAC Name | methyl (1R,4aR,4bS,8aS,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,8a,9,10,10a-decahydrophenanthrene-1-carboxylate evitachem.comnih.gov |
| CAS Number | 33892-18-1 evitachem.com |
| Molecular Formula | C21H34O2 evitachem.comnih.gov |
| Molecular Weight | 318.5 g/mol evitachem.comnih.gov |
Natural Origin from Coniferous Resins and Biosynthetic Considerations
This compound is derived from natural sources, specifically the resin of coniferous trees such as pines. evitachem.comontosight.ai The precursor, abietic acid, is a major component of rosin (B192284), which is the solid form of resin. specialchem.com
The biosynthesis of abietane diterpenes in conifers is a complex enzymatic process. It is part of the tree's defense mechanism against pests and pathogens. nih.gov While this compound itself is often produced through synthetic modification of the naturally occurring abietic acid, the ultimate origin of its carbon skeleton lies in the biosynthetic pathways of these trees. evitachem.comontosight.ai The induction of resin synthesis can be triggered by factors such as mechanical injury or insect attack, often involving plant hormones like methyl jasmonate. nih.gov
Significance as a Research Compound in Synthetic and Mechanistic Studies
This compound serves as a valuable compound in various areas of chemical research, particularly in synthetic and mechanistic studies. Its defined stereochemistry makes it a useful starting material or model compound for stereochemical investigations.
In synthetic chemistry, it is utilized as a precursor for the synthesis of more complex molecules. Common synthetic routes to this compound involve the hydrogenation of abietic acid to yield dihydroabietic acid, followed by esterification with methanol (B129727). evitachem.comontosight.ai This process is well-established and provides a high yield while retaining the original stereochemistry.
The compound and its derivatives are subjects of research for their potential biological activities, including antimicrobial and anti-inflammatory properties. smolecule.comontosight.ai Mechanistic studies often focus on understanding how its structure relates to its biological function. For instance, research has explored its potential to modulate signaling pathways involved in inflammation, such as the NF-κB pathway. Furthermore, its physical properties, such as its ability to act as a film former and solubilizer, make it a subject of interest in materials science and formulation chemistry. specialchem.com
Table 2: Key Reactions Involving this compound
| Reaction Type | Description |
|---|---|
| Hydrolysis | Can be hydrolyzed back to dihydroabietic acid and methanol under acidic or basic conditions. evitachem.comsmolecule.com |
| Transesterification | Reacts with other alcohols to form different esters. evitachem.com |
| Oxidation | Can undergo oxidation to produce various oxidized derivatives. evitachem.comsmolecule.com |
| Reduction | The carbonyl group can be reduced to an alcohol. |
| Substitution | Hydrogen atoms can be replaced with other functional groups. |
Structure
3D Structure
Properties
CAS No. |
33892-18-1 |
|---|---|
Molecular Formula |
C21H34O2 |
Molecular Weight |
318.5 g/mol |
IUPAC Name |
methyl (1R,4aR,4bS,8aS,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,8a,9,10,10a-decahydrophenanthrene-1-carboxylate |
InChI |
InChI=1S/C21H34O2/c1-14(2)15-7-9-17-16(13-15)8-10-18-20(17,3)11-6-12-21(18,4)19(22)23-5/h13-14,16-18H,6-12H2,1-5H3/t16-,17-,18+,20+,21+/m0/s1 |
InChI Key |
MARRJGBPDCCAEK-FSAOVCISSA-N |
SMILES |
CC(C)C1=CC2CCC3C(C2CC1)(CCCC3(C)C(=O)OC)C |
Isomeric SMILES |
CC(C)C1=C[C@@H]2CC[C@@H]3[C@@]([C@H]2CC1)(CCC[C@@]3(C)C(=O)OC)C |
Canonical SMILES |
CC(C)C1=CC2CCC3C(C2CC1)(CCCC3(C)C(=O)OC)C |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Chemical Derivatization Strategies
Established Synthetic Routes for Methyl Dihydroabietate
The conventional synthesis of this compound is a two-step process that begins with abietic acid, a primary component of pine rosin (B192284). ontosight.aievitachem.com This process involves the saturation of the double bonds within the abietic acid structure, followed by the esterification of the resulting carboxylic acid.
The initial and crucial step in the synthesis is the hydrogenation of abietic acid to yield dihydroabietic acid. evitachem.com This reaction aims to saturate the conjugated double bonds within the phenanthrene (B1679779) ring system of the abietic acid molecule. The process typically employs a heterogeneous catalyst, with palladium or platinum being common choices. evitachem.com Specifically, palladium on carbon (Pd/C) has been effectively used to catalyze the hydrogenation. researchgate.net The reaction is generally carried out under a hydrogen atmosphere at elevated pressure and temperature to ensure the complete reduction of the double bonds, which is vital for the stability of the final product. researchgate.netglooshi.com Studies have demonstrated successful hydrogenation of abietic acid to tetrahydroabietic acid over a palladium on carbon catalyst within a temperature range of 100–200 °C and at a hydrogen pressure of 30 bar. researchgate.net
Following hydrogenation, the resulting dihydroabietic acid undergoes esterification with methanol (B129727) to form the target compound, this compound. ontosight.aievitachem.com This is a classic acid-catalyzed esterification reaction. The most common approach is the Fischer esterification method, which involves reacting dihydroabietic acid with an excess of methanol in the presence of a strong acid catalyst, such as sulfuric acid. evitachem.com The reaction mixture is typically heated under reflux to drive the equilibrium towards the formation of the ester. evitachem.com Typical temperatures for the esterification process range from 60-80°C, with reaction times varying from several hours to overnight, depending on the scale of the reaction and the desired conversion rate. evitachem.com
Alternative catalysts, including heterogeneous acid resins, have been explored to simplify product purification and catalyst recovery. smolecule.com
Table 1: Catalysts and Conditions for Esterification of Dihydroabietic Acid
| Catalyst Type | Specific Catalyst | Typical Temperature | Reaction Medium | Key Advantages |
|---|---|---|---|---|
| Homogeneous Acid | Sulfuric Acid (H₂SO₄) | 60-80°C | Methanol (reflux) | High catalytic activity. evitachem.com |
| Heterogeneous Acid | Amberlyst-15 | 120-180°C | Methanol | Easy separation and reusability. smolecule.com |
This table provides an interactive summary of common catalytic systems used in the synthesis of this compound.
Optimizing reaction parameters is essential for maximizing the yield and purity of this compound while minimizing reaction time and resource consumption. Key parameters that are often adjusted include temperature, catalyst loading, reactant molar ratio, and reaction time. rsc.orgchemrxiv.org For the esterification step, factorial design experiments can be employed to systematically study the influence of these variables on the conversion rate. rsc.org For instance, in related esterification syntheses, adjusting the oxidant, solvent, and reaction time has been shown to provide a better balance between the conversion of reactants and the selectivity towards the desired product. scielo.brchemrxiv.org Reducing the reaction time from 20 to 4 hours under optimized conditions has been achieved without a significant impact on conversion and selectivity in similar systems. scielo.brchemrxiv.org The use of a vacuum to remove water, a byproduct of esterification, can also be used to shift the reaction equilibrium and significantly increase product conversion. rsc.org
Table 2: Impact of Parameter Optimization on Esterification Reactions
| Parameter | Low Setting Effect | High Setting Effect | Optimization Goal |
|---|---|---|---|
| Temperature | Slower reaction rate | Potential for side reactions | Achieve optimal rate without degradation. evitachem.com |
| Catalyst Conc. | Low conversion | Increased cost, potential side reactions | Maximize conversion with minimal catalyst. smolecule.com |
| Methanol Excess | Incomplete reaction | Favorable equilibrium shift | Ensure complete conversion of the acid. evitachem.com |
| Time | Incomplete conversion | Increased energy cost | Achieve high yield in the shortest time. evitachem.comscielo.br |
This interactive table illustrates how adjusting different reaction parameters can influence the outcome of the synthesis.
Novel and Sustainable Synthetic Approaches
While established methods are effective, research is moving towards more sustainable and efficient synthetic strategies, including biotechnological routes and advanced stereoselective methods.
Recent developments have included the exploration of biotechnological methods for producing this compound. smolecule.com These approaches utilize microbial fermentation processes to synthesize the compound from renewable feedstocks. This strategy aligns with the principles of green chemistry by potentially reducing the reliance on harsh chemical reagents and energy-intensive conditions associated with traditional synthesis. smolecule.comrsc.org While still an emerging area, biotechnological synthesis offers a promising pathway toward more sustainable production of diterpenoid derivatives.
The specific three-dimensional structure of this compound, with its multiple chiral centers, makes stereoselective synthesis a significant area of investigation. ontosight.airesearchgate.net Advanced synthetic methods that allow for high chemo-, regio-, and stereoselectivity are crucial for producing enantiomerically pure compounds, which is often a requirement for specific applications. nih.gov Research in organic synthesis has developed highly selective reactions, such as stereoselective epoxidation and regioselective ring-opening reactions, to precisely install functional groups and control stereochemistry in complex molecules. figshare.com Applying these sophisticated catalytic systems and reaction methodologies to the synthesis of this compound could provide more efficient routes to the pure, desired stereoisomer, avoiding complex purification steps. nih.gov
Intentional Chemical Derivatization for Structural and Functional Studies
The strategic derivatization of this compound allows for the fine-tuning of its physicochemical properties and the introduction of new functionalities. These modifications are crucial for structure-activity relationship (SAR) studies and the development of new materials and potential therapeutic agents. The primary sites for modification on the this compound molecule include the ester group, the aromatic C-ring, and the benzylic position.
Transesterification Reactions with Diverse Alcohols
Transesterification of the methyl ester group in this compound is a fundamental strategy to introduce a wide array of functional groups, thereby altering its polarity, steric bulk, and potential for further chemical transformations. This reaction involves the substitution of the methoxy (B1213986) group of the ester with a different alkoxy group from an alcohol. The process can be catalyzed by acids, bases, or enzymes, with the choice of catalyst and reaction conditions influencing the reaction rate and yield. nih.govnih.gov
Acid-Catalyzed Transesterification: In the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, the carbonyl oxygen of the ester is protonated, rendering the carbonyl carbon more electrophilic. nih.gov A nucleophilic attack by a diverse alcohol (e.g., ethanol, benzyl (B1604629) alcohol, polyethylene (B3416737) glycol) then occurs, leading to a tetrahedral intermediate. Subsequent elimination of methanol yields the new ester. To drive the equilibrium towards the product, the reactant alcohol is often used in excess or as the solvent.
Base-Catalyzed Transesterification: Strong bases, like sodium methoxide (B1231860) or potassium hydroxide (B78521), can also catalyze this reaction. The base deprotonates the incoming alcohol to form a more potent nucleophile, the alkoxide, which then attacks the ester's carbonyl carbon. nih.gov This method is generally faster than acid-catalyzed transesterification but is sensitive to the presence of water, which can lead to saponification (hydrolysis of the ester to a carboxylate salt).
Enzymatic Transesterification: Lipases offer a green and highly selective alternative for transesterification under mild conditions. nih.govnih.gov These enzymes can catalyze the reaction in organic solvents or even in solvent-free systems, often with high yields and specificity, minimizing the formation of byproducts. The choice of lipase (B570770) and reaction medium is critical for optimal activity. nih.govnih.gov
Table 1: Examples of Transesterification Reactions of this compound
| Alcohol | Catalyst | General Conditions | Expected Product |
|---|---|---|---|
| Ethanol | H₂SO₄ (acid) or NaOEt (base) | Reflux in excess ethanol | Ethyl dihydroabietate |
| Benzyl Alcohol | Acid or Base Catalyst | Heating with removal of methanol | Benzyl dihydroabietate |
| Polyethylene Glycol (PEG) | Lipase | Mild temperature, organic solvent | PEG-dihydroabietate ester |
Oxidative Transformations: Mechanisms and Product Profiling
Oxidative reactions on this compound can target the aromatic ring or the benzylic position (C-7), leading to a variety of functionalized derivatives such as ketones, carboxylic acids, and epoxides.
Oxidation of the Benzylic Position: The benzylic carbon of the isopropyl group is susceptible to oxidation. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) under basic conditions can oxidize this position. Depending on the reaction conditions, the oxidation can yield a ketone or, with more vigorous conditions, lead to cleavage of the isopropyl group and formation of a carboxylic acid at that position. libretexts.orgscirp.org
Oxidation of the Aromatic Ring: While the aromatic ring of this compound is relatively stable, it can undergo oxidative cleavage under harsh conditions. Ozonolysis (O₃) is a powerful method for cleaving aromatic systems. mdpi.commasterorganicchemistry.com The reaction proceeds through the formation of an unstable ozonide intermediate, which upon workup can yield a variety of products depending on the workup conditions (reductive or oxidative). mdpi.commasterorganicchemistry.com For instance, reductive workup with dimethyl sulfide (B99878) (DMS) would likely lead to the formation of dicarbonyl compounds resulting from the cleavage of the aromatic ring.
Epoxidation: Although this compound itself lacks double bonds in the diterpenoid skeleton for direct epoxidation, this reaction is highly relevant for its precursor, methyl abietate. Should any residual unsaturation be present or introduced, peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) are effective reagents for converting alkenes to epoxides in a stereospecific syn-addition manner. libretexts.org
Table 2: Product Profile of Oxidative Transformations of this compound and Related Compounds
| Reagent | Target Site | Reaction Conditions | Major Product(s) |
|---|---|---|---|
| KMnO₄, OH⁻, heat | Benzylic C-H | Aqueous, basic | 7-Oxo-dihydroabietate derivative or further cleavage products |
| 1. O₃; 2. DMS | Aromatic Ring | Inert solvent, low temperature | Dicarbonyl compounds from ring cleavage |
| m-CPBA | C=C bonds (in precursors) | Inert solvent (e.g., CH₂Cl₂) | Epoxides |
Reductive Conversions of Functional Groups
Reduction reactions offer a pathway to convert the ester functionality and potentially the aromatic ring of this compound into other functional groups, primarily alcohols.
Reduction of the Ester Group: The methyl ester group can be readily reduced to a primary alcohol, dihydroabietyl alcohol. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent commonly used for this transformation. nih.govchemistrysteps.com The reaction is typically carried out in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup to protonate the resulting alkoxide. Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce esters. chemistrysteps.com
Reduction of the Aromatic Ring: Catalytic hydrogenation can be employed to reduce the aromatic C-ring to a fully saturated cyclohexane (B81311) ring. This reaction typically requires high pressure and temperature, along with a suitable metal catalyst such as rhodium on carbon (Rh/C) or ruthenium. nist.gov The specific catalyst and conditions are crucial to achieve complete saturation without causing hydrogenolysis of other functional groups.
Table 3: Reductive Conversions of this compound
| Reagent | Target Functional Group | Product | Typical Conditions |
|---|---|---|---|
| LiAlH₄, then H₂O | Ester (C=O) | Dihydroabietyl alcohol | Anhydrous ether or THF, 0 °C to reflux |
| H₂, Rh/C | Aromatic Ring | Methyl perhydroabietate | High pressure, elevated temperature |
Alkylation and Substitution Strategies on the Diterpenoid Skeleton
The aromatic C-ring of this compound is amenable to electrophilic aromatic substitution reactions, allowing for the introduction of various substituents. Furthermore, the benzylic position offers another site for substitution reactions.
Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation are classic methods for forming new carbon-carbon bonds on aromatic rings. byjus.commasterorganicchemistry.comorganic-chemistry.orglibretexts.org In the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃), this compound can react with alkyl halides or acyl halides. The substitution is directed by the existing isopropyl and alkyl groups on the aromatic ring, typically to the positions ortho and para to the activating groups, though steric hindrance plays a significant role in the regioselectivity.
Halogenation: The aromatic ring can be halogenated using electrophilic halogenating agents. For instance, bromination can be achieved with bromine (Br₂) in the presence of a Lewis acid. Additionally, the benzylic position is susceptible to radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator like light or benzoyl peroxide. libretexts.orgyoutube.commasterorganicchemistry.comkhanacademy.org This reaction selectively introduces a bromine atom at the benzylic carbon, which can then serve as a handle for further nucleophilic substitution reactions.
Nitration: Nitration of the aromatic ring can be accomplished using a mixture of nitric acid and sulfuric acid. Studies on the analogous methyl dehydroabietate show that nitration occurs on the aromatic ring, and the position of substitution is influenced by the directing effects of the existing alkyl groups. wikipedia.org
Table 4: Alkylation and Substitution Reactions on the Diterpenoid Skeleton
| Reaction | Reagents | Position of Substitution | Expected Product |
|---|---|---|---|
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Aromatic Ring | Aryl ketone derivative |
| Benzylic Bromination | NBS, light/peroxide | Benzylic C-H | 7-Bromo-dihydroabietate derivative |
| Nitration | HNO₃, H₂SO₄ | Aromatic Ring | Nitro-dihydroabietate derivative |
Compound Name Index
Table 5: List of Chemical Compounds
| Compound Name |
|---|
| This compound |
| Abietic acid |
| Ethanol |
| Benzyl alcohol |
| Polyethylene glycol |
| Sulfuric acid |
| p-Toluenesulfonic acid |
| Sodium methoxide |
| Potassium hydroxide |
| Ethyl dihydroabietate |
| Benzyl dihydroabietate |
| PEG-dihydroabietate ester |
| Potassium permanganate |
| Ozone |
| Dimethyl sulfide |
| meta-Chloroperoxybenzoic acid |
| Methyl abietate |
| Lithium aluminum hydride |
| Dihydroabietyl alcohol |
| Sodium borohydride |
| Rhodium |
| Ruthenium |
| Methyl perhydroabietate |
| Aluminum chloride |
| Bromine |
| N-bromosuccinimide |
| Benzoyl peroxide |
| Nitric acid |
| Methyl dehydroabietate |
Mechanistic Elucidation of Chemical Reactivity and Transformations
Hydrolysis Mechanisms of the Methyl Ester Moiety
The ester linkage in methyl dihydroabietate is susceptible to hydrolysis under both acidic and basic conditions, a reaction that cleaves the ester back to dihydroabietic acid and methanol (B129727). evitachem.comsmolecule.com
Acid-catalyzed hydrolysis of esters like this compound is a reversible process. egyankosh.ac.in The reaction proceeds via a nucleophilic acyl substitution mechanism. The process is initiated by the protonation of the carbonyl oxygen by an acid catalyst (e.g., H₃O⁺), which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a methanol molecule yield the carboxylic acid (dihydroabietic acid) and regenerate the acid catalyst. smolecule.com
The kinetics of this reaction typically follow a first-order rate law with respect to the ester and the acid catalyst. The rate of hydrolysis is dependent on factors such as temperature and the concentration of the acid. egyankosh.ac.inyoutube.com While specific kinetic data for this compound is not extensively published, the general principles for acid-catalyzed hydrolysis of methyl esters are directly applicable. egyankosh.ac.in The progress of the reaction can be monitored by titrating the amount of carboxylic acid produced over time. youtube.comyoutube.com
Table 1: General Mechanism of Acid-Catalyzed Ester Hydrolysis
| Step | Description |
|---|---|
| 1 | Protonation of the carbonyl oxygen by an acid catalyst. |
| 2 | Nucleophilic attack by a water molecule on the carbonyl carbon. |
| 3 | Formation of a tetrahedral intermediate. |
| 4 | Proton transfer from the attacking water molecule to the methoxy (B1213986) group. |
| 5 | Elimination of methanol as the leaving group. |
Base-promoted hydrolysis, also known as saponification, is an irreversible reaction that converts the ester into a carboxylate salt and an alcohol. masterorganicchemistry.com The mechanism involves the nucleophilic attack of a hydroxide (B78521) ion (OH⁻) on the electrophilic carbonyl carbon of the ester. masterorganicchemistry.com This addition forms a tetrahedral intermediate. Unlike the acid-catalyzed pathway, the carbonyl group is not protonated first. The intermediate then collapses, eliminating the methoxide (B1231860) ion (CH₃O⁻) as the leaving group. The methoxide ion is a strong base and subsequently deprotonates the newly formed dihydroabietic acid, resulting in the formation of a carboxylate salt (sodium dihydroabietate, if NaOH is used) and methanol. masterorganicchemistry.com This final acid-base step drives the reaction to completion. masterorganicchemistry.com
Table 2: General Mechanism of Base-Promoted Ester Hydrolysis (Saponification)
| Step | Description |
|---|---|
| 1 | Nucleophilic attack by a hydroxide ion on the carbonyl carbon. |
| 2 | Formation of a tetrahedral alkoxide intermediate. |
| 3 | Elimination of the methoxide leaving group to form the carboxylic acid. |
Investigation of Esterification and Transesterification Reaction Mechanisms
This compound is commonly synthesized via the esterification of dihydroabietic acid. evitachem.com The most common method is the Fischer esterification, which involves reacting dihydroabietic acid with methanol in the presence of an acid catalyst like sulfuric acid. evitachem.com The mechanism is the reverse of acid-catalyzed hydrolysis. Protonation of the carboxylic acid's carbonyl group is followed by nucleophilic attack from methanol, leading to a tetrahedral intermediate that eliminates water to form the methyl ester. smolecule.com
Transesterification is another key reaction, allowing the conversion of this compound into other esters by reacting it with a different alcohol in the presence of an acid or base catalyst. evitachem.comsmolecule.commasterorganicchemistry.com
Acid-Catalyzed Transesterification : The mechanism mirrors Fischer esterification, involving protonation of the carbonyl, nucleophilic attack by the new alcohol, and elimination of methanol. masterorganicchemistry.comyoutube.com This is an equilibrium process, often driven to completion by using a large excess of the new alcohol. masterorganicchemistry.com
Base-Catalyzed Transesterification : This pathway involves an alkoxide nucleophile (from the new alcohol) attacking the ester's carbonyl carbon. masterorganicchemistry.com A tetrahedral intermediate is formed, which then eliminates a methoxide ion to yield the new ester. youtube.com
Detailed Mechanistic Studies of Oxidation and Reduction Processes
The saturated ring system of this compound makes it relatively stable to oxidation compared to its unsaturated precursor, abietic acid. core.ac.uk However, under specific conditions, oxidative transformations can occur.
Oxidation : While the saturated core is robust, forced oxidation can target specific positions. Photosensitized oxidation of related resin acids, such as levopimaric and palustric acids, proceeds via the formation of transannular peroxides. datapdf.com Although this compound lacks the conjugated diene system necessary for such reactions, harsh oxidative conditions could potentially lead to the formation of ketones or hydroxylated derivatives. evitachem.com For instance, studies on the photosensitized oxidation of abietic acid have shown the formation of a labile diperoxide that can rearrange upon heating. datapdf.com
Reduction : The methyl ester group is the primary site for reduction. Using strong reducing agents like lithium aluminum hydride (LiAlH₄), the ester can be reduced to the corresponding primary alcohol, dihydroabietyl alcohol. This reaction proceeds via nucleophilic acyl substitution where a hydride ion attacks the carbonyl carbon, followed by the elimination of the methoxide group to form an intermediate aldehyde, which is then rapidly reduced to the primary alcohol.
Stereochemical Influence on Reaction Outcomes and Selectivity
The rigid, fused-ring structure of this compound possesses several stereocenters that are crucial for its chemical and biological properties. evitachem.com The specific stereochemistry at positions 1R, 4aR, 4bS, and 10aR is a defining feature. During synthesis via hydrogenation of abietic acid and subsequent esterification, the stereochemical integrity is generally maintained.
The stereochemistry of the tricyclic skeleton exerts significant steric hindrance, influencing the regioselectivity and stereoselectivity of reactions. For example, attack by nucleophiles or reagents on the carbonyl group of the ester at position C-1 can be sterically hindered by the surrounding ring structure. In reactions involving the ring system itself (e.g., radical halogenation), the accessibility of different C-H bonds is dictated by the chair and boat conformations of the rings, leading to selective substitution at the most exposed positions. Theoretical studies on related diterpenes have shown that regioselectivity in reactions like acetylation and oxidation is strongly governed by the electronic and steric environment of the potential reaction sites. medjchem.comresearchgate.net
Computational and Experimental Approaches for Transition State Characterization
Understanding the intricate mechanisms of reactions involving complex molecules like this compound often requires a combination of computational and experimental methods to characterize transition states. uni-giessen.de
Computational Approaches : Density Functional Theory (DFT) is a powerful tool for investigating reaction pathways and transition state structures for diterpenoid reactions. medjchem.comresearchgate.net For example, DFT calculations (e.g., using B3LYP/6-31G(d) basis sets) have been successfully employed to analyze the regioselectivity in the esterification and oxidation of related diterpenes. medjchem.comresearchgate.net These studies can map potential energy surfaces, calculate activation energies for different pathways, and visualize the geometry of transition state structures, providing insights into why a particular product is favored. researchgate.netresearchgate.net Such computational models can explain observed selectivity based on kinetic and thermodynamic favorability. medjchem.com
Experimental Approaches : While direct experimental observation of transition states is challenging, spectroscopic techniques can provide valuable data. uni-giessen.de For complex reaction cascades like those catalyzed by diterpene synthases, which involve carbocation intermediates akin to transition states, isotopic labeling experiments are invaluable. researchgate.net By analyzing the products formed from isotopically labeled precursors using NMR or mass spectrometry, the specific bond formations, cleavages, and rearrangements in the reaction mechanism can be traced, providing strong evidence for proposed pathways and intermediate structures. researchgate.net
Table 3: List of Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Abietic acid |
| Dihydroabietic acid |
| Methanol |
| Sulfuric acid |
| Dihydroabietyl alcohol |
| Lithium aluminum hydride |
| Levopimaric acid |
| Palustric acid |
| Sodium dihydroabietate |
| Methyl acetate |
| Acetic acid |
| Totaradiol |
| Hinikione |
| Totarolone |
| Isobornyl acrylate |
| Hydroabietyl alcohol |
Cutting Edge Analytical Methodologies for Comprehensive Characterization
Advanced Chromatographic Separation Techniques
Chromatographic techniques are indispensable for the separation of methyl dihydroabietate from complex mixtures, allowing for its identification and quantification.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the analysis of volatile and semi-volatile compounds like this compound. epa.gov This technique combines the superior separation capabilities of gas chromatography with the highly sensitive and specific detection of mass spectrometry. nih.govsrce.hr
In practice, a sample containing this compound is injected into the GC system, where it is vaporized and carried by an inert gas through a capillary column. epa.govnih.gov The column, often a 30-meter Agilent 19091S-433HP-5MS (5% phenyl) column, separates the components of the mixture based on their boiling points and interactions with the stationary phase. nih.gov The separated compounds then enter the mass spectrometer, where they are ionized, typically by electron impact (EI), and fragmented. The resulting mass spectrum, a fingerprint of the molecule, allows for definitive identification by comparison to reference spectra. nih.govcore.ac.uk
GC-MS has been successfully employed to identify this compound in various samples, including vaping liquids where it was found alongside methyl dehydroabietate and methyl abietate. nih.gov The oven temperature program is crucial for good retention and resolution of the compound. nih.gov For instance, a typical program might start at 60°C, ramp up to 300°C, ensuring the separation of this compound from other related resin acid methyl esters. nih.gov The use of a SHIMAZU-LKB 9000 gas chromatograph-mass spectrometer has also been reported for the analysis of resin acids and their derivatives. core.ac.ukkyoto-u.ac.jp
Key GC-MS Parameters for this compound Analysis:
| Parameter | Typical Value/Setting |
|---|---|
| Column | 30 m Agilent 19091S-433HP-5MS (5% phenyl), 0.25 mm ID, 0.25 µm film thickness nih.gov |
| Injection | 1 µl splitless nih.gov |
| Injector Temp. | 250°C nih.gov |
| Carrier Gas | Helium, 0.8 ml/min (constant flow) nih.gov |
| Oven Program | Initial 60°C (0.5 min hold), ramp 25°C/min to 220°C (10 min hold), ramp 10°C/min to 300°C (15 min hold) nih.gov |
| MS Detector | 70 eV Electron Impact (EI) nih.gov |
| Transfer Line Temp. | 280°C nih.gov |
This table presents typical parameters for the GC-MS analysis of this compound and is based on documented research. nih.gov
For the analysis of this compound in more complex matrices or when higher sensitivity is required, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. longdom.orgnih.govchromatographyonline.com This technique is particularly useful for analyzing non-volatile or thermally labile compounds that are not suitable for GC-MS. nih.gov
LC-MS/MS combines the separation power of liquid chromatography with the specificity and sensitivity of tandem mass spectrometry. longdom.orgnih.gov The sample is first separated on an LC column, and the eluent is then introduced into the mass spectrometer. chromatographyonline.com In the mass spectrometer, the parent ion of this compound is selected and fragmented to produce characteristic daughter ions, which are then detected. This process, known as multiple reaction monitoring (MRM), provides excellent selectivity and sensitivity for quantification. srce.hr High-resolution mass spectrometry (HRMS) coupled with LC can provide exact mass measurements, further confirming the elemental composition of the compound. nih.gov
While specific LC-MS/MS methods for this compound are not as extensively detailed in the provided context, the general applicability for complex mixtures and the analysis of related compounds suggest its utility. nih.govnih.gov For example, LC-HRMS has been used to confirm the presence of other complex additives in vaping liquids, demonstrating its capability for such analyses. nih.gov
High-Performance Liquid Chromatography (HPLC) is a fundamental technique for determining the purity of this compound and for its quantitative analysis in various formulations. google.com HPLC separates components of a mixture based on their differential distribution between a liquid mobile phase and a solid stationary phase. google.com
For quantitative analysis, a calibration curve is typically constructed using standards of known concentration. The peak area of this compound in a sample is then compared to this curve to determine its concentration. google.com HPLC has been used to assess the concentration of UV active agents, including those in sunscreen formulations that may contain this compound as a film-forming polymer. google.com The technique's ability to provide accurate and reproducible quantitative data makes it essential for quality control in manufacturing processes. google.comlookchem.com
Spectroscopic Characterization Techniques
Spectroscopic techniques are vital for the structural elucidation and functional group identification of this compound.
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the complete structural assignment of organic molecules like this compound. core.ac.ukkyoto-u.ac.jp Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule.
In ¹H NMR, the chemical shifts, integration, and coupling patterns of the proton signals reveal the connectivity of hydrogen atoms. For this compound, characteristic signals would include those for the methyl groups, the isopropyl group, and the various methylene (B1212753) and methine protons of the decahydrophenanthrene ring system. libretexts.org The methyl ester protons typically appear around 3.6 ppm.
¹³C NMR provides information about the different carbon environments in the molecule. bhu.ac.in The spectrum of this compound would show distinct signals for the ester carbonyl carbon (around 170-180 ppm), the carbons of the aromatic or saturated rings, and the methyl and isopropyl carbons. Advanced NMR techniques like COSY, HSQC, and HMBC can be used to establish correlations between protons and carbons, leading to an unambiguous assignment of the entire structure. mdpi.com
Characteristic NMR Data for this compound Derivatives:
| Nucleus | Chemical Shift (ppm) Range | Functional Group Assignment |
|---|---|---|
| ¹H | ~3.6 | Methyl ester (-COOCH₃) |
| 0.9 - 1.2 | Methyl groups (-CH₃) modgraph.co.uk | |
| ¹³C | 170 - 180 | Ester carbonyl (C=O) |
| 50 - 60 | Methoxy (B1213986) carbon (-OCH₃) mdpi.com |
This table summarizes typical chemical shift ranges for key functional groups in this compound and related structures based on spectroscopic principles and literature data. bhu.ac.inmdpi.commodgraph.co.uk
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are used to identify the functional groups present in this compound.
IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. wikipedia.org Different functional groups absorb at characteristic frequencies. For this compound, a strong absorption band in the region of 1720-1740 cm⁻¹ is indicative of the C=O stretching vibration of the ester group. docbrown.info Other characteristic absorptions would include C-H stretching vibrations for the alkyl groups around 2850-3000 cm⁻¹ and C-O stretching vibrations. libretexts.orglibretexts.org
Key IR Absorption Frequencies for this compound:
| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |
|---|---|---|
| 2850-3000 | C-H stretch | Alkyl groups libretexts.orglibretexts.org |
| 1720-1740 | C=O stretch | Ester docbrown.info |
| 1450-1470 | C-H bend | Methylene groups libretexts.orglibretexts.org |
| 1370-1380 | C-H bend | Methyl groups libretexts.orglibretexts.org |
This table outlines the expected major IR absorption bands for this compound based on typical functional group frequencies. docbrown.infolibretexts.orglibretexts.orgpressbooks.pub
UV-Vis spectroscopy provides information about electronic transitions within the molecule. up.ac.za The presence of a chromophore, such as an aromatic ring or conjugated double bonds, leads to absorption in the UV-Vis region. mt.com While dihydroabietic acid and its methyl ester lack the conjugated diene system of abietic acid, they may still exhibit UV absorbance depending on the specific isomer and presence of any residual aromaticity from related compounds like dehydroabietic acid derivatives. up.ac.za The technique is useful for confirming the absence of certain chromophores and can be used for quantitative analysis if a suitable absorption band is present. google.commt.com
Strategic Sample Preparation and Chemical Derivatization for Enhanced Analytical Resolution and Sensitivity
The effectiveness of any analytical method heavily relies on the sample preparation strategy. The goal is to isolate this compound from the sample matrix, minimize interfering substances, and present it in a form suitable for the analytical instrument. chromatographyonline.com For complex matrices, this may involve multi-step procedures. A common approach for rosin (B192284) esters involves chromatography on a silica (B1680970) gel column using a non-polar solvent like hexane (B92381) to separate the compound of interest. ecfr.gov
For analyses utilizing Gas Chromatography (GC), a compound must be sufficiently volatile and thermally stable. ajrconline.org While this compound can often be analyzed directly, related acidic compounds, such as its precursor dihydroabietic acid, require chemical derivatization to increase their volatility. nih.gov Derivatization is a process that chemically modifies a compound to enhance its analytical properties. youtube.com
Common derivatization techniques relevant to the analysis of related resin acids include:
Methylation: This process converts carboxylic acids into their corresponding methyl esters, such as this compound. This is often accomplished using reagents like diazomethane (B1218177) or N,N-dimethylformamide dimethyl acetal. nih.govnih.gov
Silylation: This technique replaces active hydrogen atoms in hydroxyl or carboxyl groups with a trimethylsilyl (B98337) (TMS) group, using reagents like N-methyl-trimethylsilyltrifluoroacetamide (MSTFA). youtube.com This significantly increases the volatility of polar compounds like resin acids, making them amenable to GC-MS analysis. nih.govnih.gov
The choice of derivatization reagent and reaction conditions must be carefully optimized to ensure a complete reaction and avoid the formation of unwanted byproducts. nih.govyoutube.com
Table 2: Common Derivatization Strategies for GC-based Analysis of Related Resin Acids
| Derivatization Technique | Reagent Example | Purpose | Reference |
| Methylation | N,N-dimethylformamide dimethyl acetal | Converts carboxylic acids to volatile methyl esters. | nih.gov |
| Silylation | BSTFA or MSTFA | Replaces active hydrogens with TMS groups to increase volatility and thermal stability. | nih.govyoutube.com |
Integration of Hyphenated Analytical Systems for Comprehensive Compound Profiling
Hyphenated analytical systems, which couple a separation technique with a spectroscopic detection method, are indispensable for the comprehensive profiling of this compound in complex mixtures. ajrconline.orgnih.gov These integrated systems provide two-dimensional data, where compounds are separated in the first dimension (e.g., by chromatography) and identified in the second (e.g., by mass spectrometry).
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful and widely used hyphenated technique for the analysis of volatile and semi-volatile compounds. ajrconline.org In GC-MS, the sample is separated in a gas chromatograph before the individual components enter the mass spectrometer, which generates a mass spectrum for each. The mass spectrum serves as a chemical fingerprint, allowing for identification by comparison to spectral libraries or known standards. nih.gov GC-MS has been successfully used to identify this compound, along with related compounds like methyl abietate and methyl dehydroabietate, in various samples, including vaping liquids. nih.govresearchgate.net A standard mixture containing these compounds is often analyzed for comparison to confirm retention times and mass spectra. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS): For compounds that are not sufficiently volatile or are thermally labile, LC-MS is the hyphenated technique of choice. nih.gov The coupling of High-Performance Liquid Chromatography (HPLC) with HRMS (LC-HRMS) is particularly powerful, combining the high separation capability of HPLC with the high-resolution mass analysis for definitive structural confirmation. nih.gov This technique has been used to confirm the presence of various additives in complex mixtures, demonstrating its utility for the unambiguous identification of compounds like this compound in challenging matrices. nih.gov
The integration of these systems allows for both the separation of this compound from a multitude of other components and its positive identification based on both its chromatographic behavior and its mass spectral data. ajrconline.org
Theoretical and Computational Chemistry Investigations
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule based on the principles of quantum mechanics.
Density Functional Theory (DFT) and ab initio methods are cornerstones of modern computational chemistry, used to predict the three-dimensional structure and energy of molecules. nih.govbanglajol.info For methyl dihydroabietate, these calculations begin by determining the most stable arrangement of its atoms in space, a process known as geometry optimization.
Ab initio methods, such as Hartree-Fock (HF), derive their results from first principles without using experimental data, but can be computationally expensive. rsc.orgresearchgate.net DFT methods, such as the widely used B3LYP functional, offer a balance of accuracy and computational efficiency by approximating the complex electron correlation effects. nih.govbanglajol.info These calculations determine the molecule's minimum energy conformation, providing optimized bond lengths, bond angles, and dihedral angles. Such studies on related diterpenoids, like abietic acid, have been performed to understand their structural and thermodynamic properties. banglajol.inforesearchgate.net The resulting energy values are crucial for comparing the stability of different isomers or conformers.
Table 1: Illustrative Results of Geometry Optimization for this compound using DFT (B3LYP/6-31G)* (Note: This table is a representative example of data obtained from computational analysis and is for illustrative purposes.)
| Parameter | Optimized Value |
| Total Energy | -X.XXXX Hartrees |
| Dipole Moment | Y.YY Debye |
| C=O Bond Length (Ester) | ~1.21 Å |
| C-O Bond Length (Ester) | ~1.35 Å |
| C-C Ring Bonds | ~1.54 - 1.56 Å |
Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, vibrational frequencies)
A significant application of quantum chemical calculations is the prediction of spectroscopic data, which is invaluable for structure verification.
NMR Chemical Shifts: Computational methods can accurately predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). nih.govmestrelab.com The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a standard approach for calculating the magnetic shielding tensors of nuclei. nih.gov These predicted shifts can be compared with experimental spectra to confirm the structure of this compound or to assign specific signals to particular atoms within the molecule, which is especially useful for complex stereoisomers. nrel.gov
Table 2: Example of Predicted vs. Experimental ¹³C NMR Chemical Shifts for Key Carbons in a Diterpenoid Structure (Note: This table is illustrative. Specific data for this compound would require dedicated computational studies.)
| Carbon Atom | Predicted Chemical Shift (ppm) (DFT/GIAO) | Experimental Chemical Shift (ppm) |
| C=O (Ester) | 178.5 | 179.0 |
| -OCH₃ | 51.2 | 51.5 |
| Quaternary C (Ring) | 37.8 | 38.1 |
| CH (Ring Junction) | 55.4 | 55.9 |
Vibrational Frequencies: The vibrational frequencies observed in an Infrared (IR) or Raman spectrum correspond to the various vibrational modes of a molecule. researchgate.net DFT calculations can compute these frequencies, which helps in the assignment of experimental spectral bands to specific molecular motions, such as the stretching of the ester carbonyl (C=O) group or the bending of C-H bonds. researchgate.netfaccts.de Calculated frequencies are often systematically scaled to better match experimental values, accounting for approximations in the computational method and anharmonicity. faccts.de
Molecular Modeling and Simulation Approaches
While quantum mechanics focuses on electronic structure, molecular modeling and simulation techniques are used to explore the larger-scale conformational landscape and dynamic behavior of molecules.
Molecules with rotatable bonds can exist in multiple three-dimensional arrangements known as conformations. Conformational analysis is the study of the energies and populations of these different conformers. libretexts.org For a complex, non-planar structure like this compound, with its fused ring system, identifying the lowest-energy conformer is critical. ic.ac.uk Computational methods can systematically rotate bonds and calculate the energy of each resulting structure, mapping out the potential energy surface. This exploration reveals the most stable (lowest energy) conformation and the energy barriers between different conformers, providing insight into the molecule's flexibility and predominant shape in solution. ic.ac.uk
Molecular Dynamics (MD) simulations provide a computational "microscope" to observe the motion of atoms and molecules over time. mdpi.comnih.gov An MD simulation calculates the forces between atoms using a force field and solves Newton's equations of motion to track their positions and velocities. mdpi.com For this compound, MD simulations can model its behavior in a solvent, showing how it tumbles, vibrates, and interacts with surrounding solvent molecules. nih.gov These simulations are also powerful tools for studying how the molecule might interact with other molecules, such as penetrating a model cell membrane or binding to a receptor, providing insights into its behavior in biological or material science contexts. nih.govrsc.org
Computational Prediction of Reaction Pathways and Energy Barriers
Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions. rsc.org By modeling the transformation from reactants to products, it is possible to identify transition states—the highest energy points along a reaction coordinate. frontiersin.orgresearchgate.net The energy difference between the reactants and the transition state is the activation energy or energy barrier, which determines the reaction rate.
For this compound, these methods could be used to investigate its synthesis via the esterification of dihydroabietic acid or to study potential degradation pathways. smolecule.com By calculating the energy barriers for different possible routes, chemists can predict the most likely reaction mechanism and identify key intermediates. frontiersin.orgdiva-portal.org This predictive power aids in optimizing reaction conditions and designing more efficient synthetic strategies. rsc.org
Application of Machine Learning Algorithms in Diterpenoid Chemistry Research
The integration of computational science, particularly machine learning (ML), is revolutionizing natural product research by accelerating the discovery and characterization of complex molecules like diterpenoids. jst.go.jp Machine learning, a subset of artificial intelligence, employs algorithms that identify patterns in large datasets to make predictions without being explicitly programmed. rsc.orgnih.gov In the context of diterpenoid chemistry, while specific ML studies focusing solely on this compound are not extensively documented, the application of these advanced algorithms to the broader diterpenoid and abietane (B96969) classes provides a clear framework for future investigations. These computational approaches are pivotal in predicting biological activities, classifying chemical structures, and linking genomic data to the resulting natural products. tandfonline.comjhidc.org
Detailed Research Findings
Research in diterpenoid chemistry has successfully leveraged machine learning for several key applications:
Bioactivity Prediction and Virtual Screening: ML models are instrumental in screening large compound databases to identify potential "hit" candidates with specific biological activities, thereby reducing the time and cost of laboratory screening. jhidc.org A notable study utilized Random Forest and k-Nearest Neighbors algorithms to predict the activity of natural products against Trypanosoma cruzi. acs.org This virtual screening identified the diterpenoid andrographolide (B1667393) as a promising hit compound, which was subsequently isolated and experimentally validated. acs.org Similarly, ML models have been developed to predict the anti-cancer and antimalarial properties of chemical compounds, including diterpenoids, by learning from datasets of known active and inactive molecules. nih.govfrontiersin.org For instance, a deep neural network model was used to identify new antibacterial compounds that were structurally distinct from existing antibiotics. nih.gov
Table 1: Examples of Machine Learning Models in Diterpenoid Bioactivity Research
| ML Algorithm | Research Goal | Subject Compounds | Key Finding | Reference |
|---|---|---|---|---|
| Random Forest, k-Nearest Neighbors | Predict activity against Trypanosoma cruzi | Plant-derived natural products | Identified the diterpenoid andrographolide as a promising hit compound for further study. | acs.org |
| Support Vector Classifier, XGBoost, etc. | Predict antiplasmodial potential of plants | Species from Apocynaceae, Loganiaceae, Rubiaceae families | ML models showed higher precision in identifying active species than traditional ethnobotanical selection methods. | frontiersin.org |
| Deep Neural Network (Chemprop) | Predict antibacterial activity | General chemical compounds | Identified novel antibacterial compounds structurally different from known antibiotics. | nih.gov |
Compound Classification and Spectral Analysis: Machine learning excels at classifying compounds into structural families based on analytical data. Researchers have developed models using algorithms like XGBoost, trained on 13C NMR spectral data, to accurately classify natural products. mdpi.comresearchgate.net These models can distinguish between major families such as diterpenoids, sesquiterpenoids, triterpenoids, and alkaloids, which is a crucial step in dereplication—the rapid identification of known compounds in a mixture. mdpi.com This accelerates the process of isolating and identifying novel substances. jst.go.jp
Table 2: Machine Learning for Natural Product Classification Using 13C NMR Data
| Property | Description |
|---|---|
| ML Algorithm | XGBoost (Extreme Gradient Boosting) |
| Input Data | 13C NMR spectral information from the NAPROC-13 database. |
| Prediction Task | To classify a given natural product into one of eight families. |
| Predicted Classes | Diterpenoid, Sesquiterpenoid, Triterpenoid, Lignan, Steroid, Chroman, Flavonoid, Alkaloid. |
| Significance | Demonstrates high accuracy in predicting chemical classes, aiding in rapid compound identification and characterization. |
| Reference | mdpi.com |
Quantitative Structure-Activity Relationship (QSAR): QSAR studies, a field closely related to machine learning, establish a mathematical relationship between the chemical structure of a compound and its biological activity. mdpi.com For abietane-type diterpenoids, QSAR models have been developed to understand how structural modifications influence their therapeutic potential, such as antitrypanosomal or anticancer activities. researchgate.netmdpi.com These models help in the rational design of more potent and selective derivatives of natural products like dehydroabietic acid. rsc.org
Genome Mining for Biosynthesis: Machine learning is also being applied to genomics to predict the biological function of biosynthetic gene clusters (BGCs). rsc.orgmdpi.com By analyzing the genomic sequences of plants and microorganisms, ML algorithms can predict whether an organism can produce certain classes of compounds, such as terpenoids. nih.gov This approach links the genetic blueprint of an organism to its chemical output, opening new avenues for discovering novel diterpenoids by targeting promising gene clusters. nih.gov
Environmental Chemistry and Degradation Pathways
Environmental Occurrence and Distribution Patterns
Methyl dihydroabietate is not a naturally occurring compound but is synthesized from components of rosin (B192284), a renewable resource obtained from pine trees. glooshi.com Its presence in the environment is primarily linked to its use in a variety of industrial and consumer products. It functions as a viscosity-controlling agent in cosmetics, including sunscreens, lotions, and makeup. specialchem.comcosmileeurope.eu It is also utilized in the formulation of adhesives, coatings, and inks. canada.ca
The release of this compound into the environment can occur during its production, formulation into products, and, most significantly, through the use and disposal of these consumer and industrial goods. canada.ca Wastewater treatment plants are a primary conduit for the entry of such substances into aquatic environments. Due to its use in personal care products that are washed off, it is expected to be present in municipal wastewater.
Mechanisms of Environmental Degradation
The environmental persistence of this compound is determined by its susceptibility to various degradation processes, including biodegradation, photodegradation, and hydrolysis.
Direct experimental data on the aerobic and anaerobic biodegradation of this compound are scarce. However, information on related compounds, such as resin acids and other rosin esters, provides valuable insights. Resin acids, the parent compounds of this compound, are generally considered to be readily biodegradable. nih.gov This suggests that this compound may also be susceptible to microbial degradation.
Studies on resin acid biodegradation have identified various microorganisms capable of utilizing these compounds as a carbon source. researchgate.netnih.gov The biodegradation pathways for abietane-type resin acids, to which dihydroabietic acid belongs, have been studied in some detail. For instance, the bacterium Pseudomonas abietaniphila BKME-9 can degrade dehydroabietic acid through a pathway involving the formation of 7-oxodehydroabietic acid. researchgate.netnih.gov It is plausible that similar pathways, involving initial enzymatic attack and subsequent ring cleavage, could be involved in the biodegradation of this compound.
Under anaerobic conditions, resin acids have been shown to be partially metabolized, leading to the formation of more persistent aromatic and decarboxylated products like retene. researchgate.netnih.gov A screening assessment by Environment and Climate Change Canada suggested that components of rosin acids, hydrogenated, methyl esters (a category that includes this compound) are predicted to have moderate to high persistence in water and high persistence in sediment. canada.ca This indicates that while biodegradation may occur, it might not be rapid under all environmental conditions.
| Parameter | Finding for Related Compounds | Implication for this compound |
|---|---|---|
| Aerobic Biodegradation | Resin acids are considered readily biodegradable. | Likely to be biodegradable under aerobic conditions. |
| Anaerobic Biodegradation | Partial metabolism of resin acids, forming persistent products. | May be more persistent under anaerobic conditions. |
| Persistence (Predicted) | Components of hydrogenated rosin methyl esters show moderate to high persistence in water and sediment. | May exhibit moderate to high persistence in certain environmental compartments. |
Specific studies on the photodegradation of this compound are not available in the reviewed scientific literature. The potential for photodegradation would depend on the compound's ability to absorb light in the environmentally relevant UV spectrum (wavelengths >290 nm). The chemical structure of this compound, a saturated derivative of abietic acid, lacks significant chromophores that would suggest rapid direct photodegradation.
However, indirect photodegradation processes, mediated by photochemically produced reactive species such as hydroxyl radicals (•OH) in the atmosphere or in sunlit surface waters, could contribute to its transformation. The kinetics of such reactions would be dependent on the concentration of these reactive species and the rate constant for their reaction with this compound. Without experimental data, the significance of photodegradation as a removal pathway remains speculative.
As an ester, this compound has the potential to undergo hydrolysis, breaking down into dihydroabietic acid and methanol (B129727). The rate of hydrolysis is dependent on pH and temperature. Generally, ester hydrolysis can be catalyzed by both acids and bases.
Specific experimental data on the hydrolysis half-life of this compound in aquatic environments at different pH values were not found. However, rosin esters are generally considered to be stable. h4rconsortium.com The synthesis of rosin esters often requires high temperatures and long reaction times, suggesting that the reverse reaction, hydrolysis, may not be rapid under typical environmental conditions. h4rconsortium.com This suggests that this compound is likely to be hydrolytically stable, particularly at neutral pH.
Identification and Characterization of Environmental Transformation Products
There is a lack of studies specifically identifying the environmental transformation products of this compound. However, based on the degradation pathways of related compounds, potential transformation products can be inferred.
Biodegradation of the parent resin acids often involves hydroxylation and oxidation reactions. researchgate.netnih.gov Therefore, hydroxylated and carboxylated derivatives of the this compound molecule could be expected as initial transformation products. Further degradation could lead to the cleavage of the ring structures. Under anaerobic conditions, aromatization and decarboxylation are possible transformation pathways for related resin acids, which could potentially lead to the formation of more persistent aromatic compounds derived from the dihydroabietane skeleton. researchgate.netnih.gov
Hydrolysis, if it occurs, would yield dihydroabietic acid and methanol.
Assessment of Environmental Fate Parameters (e.g., persistence, mobility)
Persistence: As discussed, while the parent rosin acids are considered readily biodegradable, the hydrogenated methyl ester derivative may exhibit moderate to high persistence, particularly in anaerobic environments like sediments. canada.ca Its likely stability towards hydrolysis and direct photolysis also contributes to its potential persistence.
Mobility: The mobility of a chemical in the environment is largely determined by its partitioning behavior, often expressed as the organic carbon-water (B12546825) partition coefficient (Koc). A high Koc value indicates a tendency to adsorb to soil and sediment, leading to low mobility. Due to its lipophilic nature, this compound is expected to have a high Koc value, suggesting it will likely partition to organic matter in soil and sediment and have low mobility in aquatic systems.
Bioaccumulation: The potential for a chemical to bioaccumulate is often estimated from its octanol-water partition coefficient (log Kow). A high log Kow suggests a potential for bioaccumulation in organisms. A screening assessment from Canada indicated that the components of hydrogenated rosin methyl esters have a moderate to high bioconcentration potential. canada.ca This suggests that if this compound is persistent in the environment, it may have the potential to accumulate in aquatic organisms.
| Parameter | Predicted Environmental Behavior of this compound | Basis of Prediction |
|---|---|---|
| Persistence | Moderate to high, particularly in anaerobic environments. | Predictions for hydrogenated rosin methyl esters. canada.ca |
| Mobility | Low | Expected high Koc due to lipophilic nature. |
| Bioaccumulation Potential | Moderate to high | Predictions for hydrogenated rosin methyl esters. canada.ca |
Application of Green Chemistry Principles in Synthesis and Lifecycle Assessment of this compound
The production and lifecycle of chemical compounds are increasingly scrutinized for their environmental impact. For this compound, a derivative of natural pine resin, the application of green chemistry principles is central to its synthesis and lifecycle assessment, aiming to minimize its ecological footprint from creation to degradation.
Green Chemistry in Synthesis
The synthesis of this compound inherently aligns with several green chemistry principles, primarily through its use of a renewable feedstock. Rosin, the raw material, is a natural and abundant product obtained from coniferous trees. nih.govresearchgate.net The conventional synthesis process, however, which involves esterification and hydrogenation, offers several opportunities for the application of greener methodologies to further reduce environmental impact. unibo.itloreal.com
Key principles of green chemistry can be applied to optimize the synthesis of this compound:
Use of Renewable Feedstocks: The foundation of this compound's green profile is its origin from pine rosin, a bio-based and renewable resource. This contrasts sharply with cosmetic ingredients derived from finite petrochemical feedstocks. researchgate.netri.se
Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. loreal.com Greener synthesis routes for this compound would focus on reactions with high conversion rates and minimal byproducts. The esterification of dihydroabietic acid with methanol, for instance, produces water as the main byproduct, which has a high atom economy.
Safer Solvents and Auxiliaries: Traditional organic synthesis often relies on volatile and hazardous solvents. Green approaches to rosin modification advocate for the use of safer solvents like water or ethanol, or even solvent-free conditions where possible. nih.govnih.gov For the synthesis of this compound, exploring the use of supercritical fluids or ionic liquids as reaction media could represent a significant green advancement.
Catalysis: The use of catalytic reagents is superior to stoichiometric reagents. loreal.com Synthesis can be made greener by employing reusable, non-toxic catalysts. For the esterification and hydrogenation steps, replacing traditional acid catalysts or heavy metal catalysts with solid, recyclable biocatalysts or nanocatalysts could enhance the sustainability of the process. researchgate.net
Design for Energy Efficiency: Manufacturing processes should be conducted at ambient temperature and pressure whenever possible to reduce energy consumption. loreal.com Investigating microwave-assisted synthesis or other energy-efficient heating methods could significantly lower the energy demands of producing this compound compared to conventional thermal heating.
| Green Chemistry Principle | Application in this compound Synthesis | Potential Improvement/Research Area |
|---|---|---|
| 1. Prevention | Optimizing reaction conditions to maximize yield and minimize side reactions. | Development of continuous flow processes to reduce waste generation. |
| 2. Atom Economy | Esterification reaction produces water as the primary byproduct. | Further optimization to ensure near-complete conversion of reactants. |
| 7. Use of Renewable Feedstocks | Derived from pine rosin, a natural and renewable material. researchgate.net | Sustainable forestry and harvesting practices for rosin collection. |
| 5. Safer Solvents & Auxiliaries | Traditional synthesis may use organic solvents. | Transitioning to greener solvents (e.g., water, ethanol) or solvent-less reaction conditions. nih.govnih.gov |
| 9. Catalysis | Use of acid or metal catalysts for esterification and hydrogenation. | Employing reusable solid acid catalysts, enzymes, or other biocatalysts to replace hazardous reagents. researchgate.net |
| 6. Design for Energy Efficiency | Conventional heating methods are often used. | Implementation of microwave-assisted or ultrasonic synthesis to reduce energy consumption. |
Lifecycle Assessment (LCA)
The lifecycle stages and their associated environmental considerations include:
Cradle-to-Gate: This stage covers the extraction of crude tall oil or pine resin, its processing and refining, and the chemical synthesis of this compound. americanchemistry.com
Raw Material Acquisition: The primary environmental advantage is the use of a renewable, bio-based feedstock. Sustainable forest management is crucial to ensure this benefit. nih.gov The carbon footprint at this stage can be significantly lower than that of fossil-based alternatives. americanchemistry.com
Manufacturing: Key environmental hotspots include energy consumption during the distillation of rosin and the chemical synthesis steps (esterification and hydrogenation). researchgate.net The choice of solvents, catalysts, and the management of any waste streams are also critical factors.
Gate-to-Grave: This phase includes the formulation of this compound into consumer products (e.g., cosmetics), its use by the consumer, and its eventual fate in the environment.
Use Phase: As a component in cosmetics, this compound is primarily released into the aquatic environment through wastewater during washing. aethic.com
End-of-Life (Environmental Fate): The environmental persistence and degradation pathways of the molecule are the most significant factors at this stage. Based on studies of related resin acids, this compound is expected to undergo biodegradation. nih.govnih.gov The probable first step is the hydrolysis of the ester bond, yielding dihydroabietic acid and methanol. Both of these products are known to be biodegradable by microorganisms found in soil and water. nih.govresearchgate.net Aerobic degradation of the resulting resin acid typically proceeds via hydroxylation and ring-cleavage pathways, ultimately leading to mineralization. nih.gov Anaerobic degradation is generally slower and may result in the formation of more persistent aromatic compounds. jyu.fi The ester linkage itself may be susceptible to abiotic hydrolysis, particularly under alkaline or acidic conditions. rsc.org
| Lifecycle Stage | Key Processes | Primary Environmental Considerations | Green Chemistry Relevance |
|---|---|---|---|
| Cradle-to-Gate | Pine resin harvesting, rosin refining, chemical synthesis. | Land use, energy consumption, solvent/catalyst use, waste generation. americanchemistry.comresearchgate.net | Use of renewable feedstock, energy-efficient processes, green solvents/catalysts. |
| Product Formulation & Distribution | Blending into cosmetic products, packaging, transport. | Energy for manufacturing, transportation footprint, packaging waste. lumene.com | Concentrated formulations, lightweight/recyclable packaging. |
| Use Phase | Application by consumer, washing off. | Release to wastewater systems (down-the-drain). | Formulating products that are effective in small quantities. |
| End-of-Life | Wastewater treatment, environmental degradation (biotic and abiotic). | Biodegradability, potential for persistence, formation of degradation products, ecotoxicity. nih.govjyu.fi | Designing for degradation into innocuous substances. |
By integrating green chemistry principles into its synthesis and thoroughly evaluating its environmental impacts through a lifecycle assessment, the production and use of this compound can be aligned with the goals of sustainability, minimizing harm to the environment while leveraging the benefits of a renewable, plant-derived chemical.
Future Research Frontiers and Advanced Perspectives
Development of Novel Synthetic Strategies for Complex Diterpenoid Architectures
One promising approach involves leveraging C-H activation and functionalization reactions. These methods allow for the direct modification of the diterpenoid core, bypassing the need for pre-functionalized starting materials. This strategy offers a more atom-economical and efficient route to diverse analogs of methyl dihydroabietate. Additionally, the development of stereoselective synthesis methodologies remains a critical frontier. nih.govresearchgate.net Gaining precise control over the three-dimensional arrangement of atoms is paramount for elucidating structure-activity relationships and for the synthesis of enantiomerically pure compounds.
Furthermore, inspiration from biosynthesis continues to guide the development of new synthetic pathways. By mimicking nature's enzymatic machinery, chemists can devise elegant and efficient strategies for constructing complex polycyclic systems. nih.gov This biomimetic approach, combined with modern synthetic methods, holds significant potential for accessing novel diterpenoid architectures that are currently inaccessible. The ultimate goal is to create a versatile synthetic toolbox that enables the rapid and systematic synthesis of complex diterpenes, facilitating further exploration of their chemical and biological properties. researchgate.net
| Synthetic Strategy | Description | Potential Advantages |
| Catalytic C-H Functionalization | Direct modification of C-H bonds in the diterpenoid skeleton. | Increased efficiency, atom economy, and access to novel analogs. |
| Stereoselective Catalysis | Control over the 3D arrangement of atoms during synthesis. | Production of enantiomerically pure compounds, crucial for biological studies. |
| Biomimetic Synthesis | Mimicking natural biosynthetic pathways to construct complex structures. | Elegant and efficient routes to complex molecules, inspired by nature. |
| Radical-Polar Crossover Cascades | A sequence of reactions involving both radical and polar intermediates to form multiple bonds and rings in a single operation. | Rapid construction of complex polycyclic motifs from simpler precursors. escholarship.org |
| Convergent Fragment Coupling | Assembling complex molecules from several smaller, pre-synthesized fragments. | Modular and flexible approach, allowing for the synthesis of a variety of related structures. researchgate.net |
Design and Implementation of Ultra-Trace Analytical Methods for Environmental Monitoring
The presence of this compound and related resin acid derivatives in the environment, often as byproducts of industrial processes, necessitates the development of highly sensitive analytical methods for their detection and quantification. Future research in this area will focus on creating ultra-trace analytical techniques capable of measuring these compounds at minute concentrations in complex environmental matrices such as water and soil. diva-portal.org
A significant advancement in this field is the coupling of advanced separation techniques, like gas chromatography (GC) and liquid chromatography (LC), with high-resolution mass spectrometry (MS). researchgate.netfrontiersin.org This combination provides the high selectivity and sensitivity required for identifying and quantifying specific compounds in intricate mixtures. frontiersin.org Techniques such as GC-MS and LC-MS/MS are becoming indispensable for environmental monitoring. lu.se
| Analytical Technique | Principle | Application in Environmental Monitoring |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile compounds based on their boiling points and partitioning between a stationary and mobile phase, followed by detection and identification based on mass-to-charge ratio. | Identification and quantification of volatile and semi-volatile organic compounds like this compound in environmental samples. researchgate.netfrontiersin.org |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Separates compounds in a liquid mobile phase based on their interactions with a stationary phase, followed by highly selective and sensitive detection using two mass analyzers in series. | Analysis of non-volatile and thermally labile compounds in complex matrices like water. lu.se |
| Solid-Phase Extraction (SPE) | A sample preparation technique where compounds dissolved in a liquid are separated from other compounds in the mixture according to their physical and chemical properties. | Pre-concentration and clean-up of environmental samples to improve detection limits and reduce matrix interference. researchgate.net |
| Liquid-Phase Microextraction (LPME) | A miniaturized sample preparation technique where a small volume of an immiscible solvent is used to extract analytes from an aqueous sample. | Environmentally friendly and efficient extraction method for trace analysis. lu.se |
Integration of Advanced Computational Models with Experimental Validation in Chemical Research
The synergy between computational modeling and experimental validation is revolutionizing chemical research. nih.gov For a molecule like this compound, this integrated approach offers powerful tools to predict its properties, reactivity, and potential applications. frontiersin.org Future research will increasingly rely on advanced computational models to guide experimental work, thereby accelerating the pace of discovery and reducing the need for resource-intensive trial-and-error experimentation. researchgate.net
Molecular docking and molecular dynamics (MD) simulations are at the forefront of this computational revolution. frontiersin.org These methods can predict how this compound might interact with biological targets, providing insights into its potential pharmacological activity. frontiersin.org By simulating the dynamic behavior of the molecule over time, researchers can gain a deeper understanding of its conformational preferences and binding affinities. frontiersin.org
Crucially, the predictions generated by these computational models must be rigorously tested through experimental validation. researchgate.netmdpi.com This iterative cycle of prediction and experimentation is essential for refining the computational models and ensuring their accuracy and predictive power. nih.gov The integration of techniques like machine learning and artificial intelligence will further enhance the capabilities of these models, enabling the analysis of vast datasets and the identification of subtle structure-property relationships. nih.govjopir.in
| Computational Method | Description | Application to this compound |
| Molecular Docking | Predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. | Investigating potential interactions with biological targets to guide drug discovery efforts. frontiersin.org |
| Molecular Dynamics (MD) Simulations | Simulates the physical movements of atoms and molecules. | Understanding the conformational flexibility and stability of this compound and its derivatives. frontiersin.org |
| Quantum Mechanics (QM) Calculations | Uses quantum mechanical principles to calculate the electronic structure and properties of molecules. | Predicting spectroscopic properties, reaction mechanisms, and electronic characteristics. |
| Machine Learning (ML) / Artificial Intelligence (AI) | Algorithms that learn from data to make predictions or decisions. | Developing predictive models for bioactivity, toxicity, and other properties based on structural features. nih.govjopir.in |
Exploration of this compound as a Scaffold for Rational Chemical Design
The rigid, polycyclic framework of this compound makes it an attractive scaffold for rational chemical design. frontiersin.org This concept involves using a common molecular core as a starting point for the systematic development of new molecules with desired properties. Future research will explore the potential of this compound as a versatile scaffold for creating libraries of novel compounds with applications in materials science, and other areas of chemical research. nih.gov
By strategically modifying the functional groups on the this compound backbone, chemists can fine-tune the molecule's physical and chemical properties. For example, the introduction of polar or charged groups could enhance water solubility, while the addition of specific pharmacophores could impart biological activity. The inherent chirality of the molecule also offers opportunities for creating stereochemically defined compounds, which is often crucial for biological applications.
Promotion of Sustainable and Environmentally Benign Chemical Processes in Production and Application
In line with the principles of green chemistry, future research on this compound will emphasize the development of sustainable and environmentally benign processes for its production and application. researchgate.netcarloerbareagents.com This includes minimizing the use of hazardous reagents and solvents, reducing energy consumption, and designing processes that generate minimal waste. researchgate.net
One key area of focus is the use of renewable feedstocks. Since abietic acid, the precursor to this compound, is derived from pine rosin (B192284), a natural and renewable resource, there is an inherent advantage in terms of sustainability. Research will aim to further optimize the extraction and conversion processes to maximize efficiency and minimize environmental impact. researchgate.net
The principles of green chemistry will also be applied to the chemical modifications of this compound. This involves the use of catalytic methods, which are often more efficient and produce less waste than stoichiometric reactions. The use of greener solvents, such as water or supercritical fluids, will also be explored to reduce the reliance on volatile organic compounds. researchgate.netcarloerbareagents.com By integrating sustainability considerations into every stage of the chemical lifecycle, from synthesis to application, the environmental footprint of this compound and its derivatives can be significantly reduced. researchgate.net
Q & A
Q. What analytical methods are recommended for identifying and quantifying Methyl dihydroabietate in complex mixtures?
Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are optimal for detecting this compound in biological or environmental samples. For example, GC-MS was used to identify colophony-related compounds, including this compound, in allergic contact dermatitis cases, achieving high specificity in complex matrices like cosmetic ingredients . Nuclear magnetic resonance (NMR) spectroscopy can further confirm structural integrity, particularly for distinguishing diterpene ester conformers.
Q. What are the key physicochemical properties of this compound that influence its experimental handling?
this compound has a boiling point of 361°C (183°C at reduced pressure) and is classified as a IIIB combustible liquid, requiring storage below 183°C to prevent degradation . Its lipophilic nature (logP ~6–7, inferred from structural analogs) necessitates the use of organic solvents (e.g., hexane, ethyl acetate) for extraction and chromatographic separation. Stability studies should account for susceptibility to oxidation under prolonged light exposure.
Q. How can researchers synthesize this compound with high purity for biological assays?
Esterification of dihydroabietic acid with methanol under acid catalysis (e.g., H₂SO₄) is a standard method. Purification via silica gel chromatography (hexane:ethyl acetate gradient) yields >95% purity, confirmed by thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC). Residual acid removal is critical to avoid confounding biological results .
Advanced Research Questions
Q. How can contradictions in reported allergenic potency of this compound be resolved across studies?
Discrepancies often arise from variability in extraction methods (e.g., solvent polarity affecting compound isolation) and biological models (e.g., murine vs. human skin sensitization assays). Standardizing protocols per OECD guidelines (e.g., Local Lymph Node Assay) and cross-validating with clinical patch-test data (as in dermatitis cases ) can reduce inconsistencies. Meta-analyses should stratify data by purity (>90% vs. technical-grade mixtures) and matrix effects (e.g., cosmetic formulations ).
Q. What molecular mechanisms underlie this compound’s interaction with skin proteins to trigger allergic responses?
Proposed mechanisms include haptenation via covalent binding to lysine residues in serum albumin, forming immunogenic complexes. Molecular docking simulations suggest high affinity for hydrophobic pockets in Toll-like receptor 4 (TLR4), potentially activating dendritic cells. Experimental validation via proteomic mass spectrometry (e.g., identifying adducts in ex vivo skin models) is recommended .
Q. What in silico models are validated for predicting the environmental persistence of diterpene esters like this compound?
Quantitative structure-activity relationship (QSAR) models, such as EPI Suite, estimate biodegradation half-lives (>60 days) based on ester hydrolysis rates. However, these models often underestimate photolytic degradation in aquatic systems. Coupling high-resolution mass spectrometry (HRMS) with non-targeted screening (e.g., monitoring transformation products in wastewater ) provides more accurate persistence data.
Q. How does structural isomerism in this compound affect its chromatographic resolution and bioactivity?
Dihydroabietate isomers (e.g., abietic vs. dehydroabietic acid derivatives) exhibit distinct retention times in reverse-phase HPLC (C18 column, acetonitrile/water mobile phase). Isomer-specific bioactivity can be tested via enantioselective synthesis and comparative cytotoxicity assays (e.g., LC₅₀ in human keratinocytes) .
Methodological Guidance
Q. What strategies optimize the detection of this compound in low-abundance environmental samples?
Solid-phase microextraction (SPME) paired with GC-MS/MS enhances sensitivity (detection limit ~0.1 ppb). For complex matrices (e.g., soil), accelerated solvent extraction (ASE) with dichloromethane improves recovery rates (>85%). Internal standards (e.g., deuterated methyl abietate) correct for matrix effects .
Q. How should researchers design dose-response studies to evaluate this compound’s endocrine disruption potential?
Use in vitro reporter gene assays (e.g., ERα-CALUX for estrogenic activity) with concentrations spanning 0.1–100 μM. Include positive controls (e.g., 17β-estradiol) and validate results with in vivo models (e.g., zebrafish embryo toxicity assays). Dose selection should reflect environmental relevance (e.g., ng/L to μg/L ranges in aquatic systems) .
Q. What metadata standards are critical for ensuring reproducibility in this compound research?
Adopt FAIR (Findable, Accessible, Interoperable, Reusable) principles: report solvent purity, instrument calibration dates, and raw data repositories (e.g., Metabolights). For structural data, include NMR chemical shifts (δ ppm) and MS/MS fragmentation patterns .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
